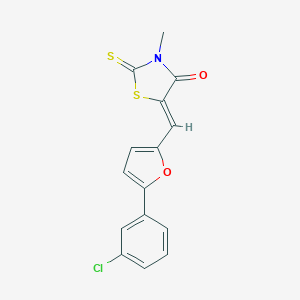![molecular formula C23H22N2O3 B240362 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B240362.png)
2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide, also known as MPAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPAP is a small molecule that belongs to the class of benzamides and has been shown to have a wide range of biological effects.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide is not fully understood, but it is thought to involve the modulation of the dopaminergic and serotonergic systems in the brain. 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. In addition, 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter levels, neuroprotection, and anti-inflammatory effects. 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. In addition, 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide has several advantages for use in lab experiments, including its small size, high purity, and well-defined structure. However, 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide also has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide, including further studies on its mechanism of action, its potential therapeutic applications, and its safety and toxicity profile. In addition, there is a need for further research on the optimal dosing and administration of 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide for its potential therapeutic applications. Finally, there is a need for further research on the development of novel analogs of 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide with improved pharmacological properties.
Synthesemethoden
The synthesis of 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide involves several steps, starting with the reaction of 4-aminobenzoyl chloride with 3-phenylpropanoic acid to form 4-[(3-phenylpropanoyl)amino]benzoic acid. The resulting compound is then reacted with 2-methoxyaniline to form the final product, 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide. The synthesis method has been optimized to yield high purity and high yield of 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications, including as an antidepressant, antipsychotic, and anti-inflammatory agent. 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to have a positive effect on mood and behavior in animal models of depression and anxiety. In addition, 2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide has been shown to have a neuroprotective effect in models of neurodegenerative diseases, such as Parkinson's disease.
Eigenschaften
Produktname |
2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide |
|---|---|
Molekularformel |
C23H22N2O3 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
2-methoxy-N-[4-(3-phenylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C23H22N2O3/c1-28-21-10-6-5-9-20(21)23(27)25-19-14-12-18(13-15-19)24-22(26)16-11-17-7-3-2-4-8-17/h2-10,12-15H,11,16H2,1H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
DZEUYZKTNRCVQV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]sulfanyl}-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B240291.png)


![3-(2-Anilino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240314.png)
![propan-2-yl (2E)-5-(4-chlorophenyl)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B240320.png)
![N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B240327.png)

![N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B240330.png)



![N-[4-(benzoylamino)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B240346.png)
